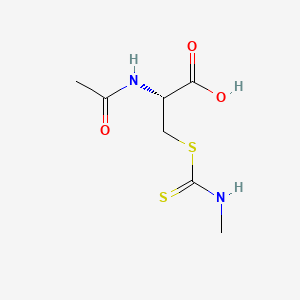
Cysteine, N-acetyl-, methyldithiocarbamate (ester), L-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-acetamido-3-[(methylcarbamothioyl)sulfanyl]propanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetamido group, a methylcarbamothioyl group, and a sulfanyl group attached to a propanoic acid backbone. Its stereochemistry is defined by the (2R) configuration, which plays a crucial role in its biological activity and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-[(methylcarbamothioyl)sulfanyl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acetamido Group: This step involves the acylation of an amine with acetic anhydride or acetyl chloride under basic conditions to form the acetamido group.
Introduction of the Methylcarbamothioyl Group: This step can be achieved by reacting the intermediate with methyl isothiocyanate in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone:
Industrial Production Methods
Industrial production of (2R)-2-acetamido-3-[(methylcarbamothioyl)sulfanyl]propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
(2R)-2-acetamido-3-[(methylcarbamothioyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the acetamido group, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced acetamido derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
(2R)-2-acetamido-3-[(methylcarbamothioyl)sulfanyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2R)-2-acetamido-3-[(methylcarbamothioyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active site residues, while the methylcarbamothioyl group may interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2R)-2-acetamido-3-mercaptopropanoic acid: Similar structure but lacks the methylcarbamothioyl group.
(2R)-2-acetamido-3-(methylthio)propanoic acid: Similar structure but has a methylthio group instead of a methylcarbamothioyl group.
Uniqueness
(2R)-2-acetamido-3-[(methylcarbamothioyl)sulfanyl]propanoic acid is unique due to the presence of the methylcarbamothioyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its analogs.
属性
CAS 编号 |
31655-50-2 |
|---|---|
分子式 |
C7H12N2O3S2 |
分子量 |
236.3 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-(methylcarbamothioylsulfanyl)propanoic acid |
InChI |
InChI=1S/C7H12N2O3S2/c1-4(10)9-5(6(11)12)3-14-7(13)8-2/h5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m0/s1 |
InChI 键 |
XUTOTHUXOQJOJN-YFKPBYRVSA-N |
手性 SMILES |
CC(=O)N[C@@H](CSC(=S)NC)C(=O)O |
规范 SMILES |
CC(=O)NC(CSC(=S)NC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


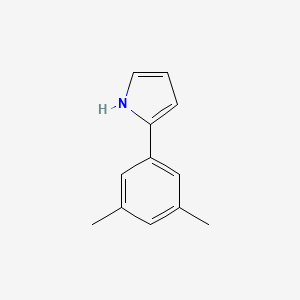

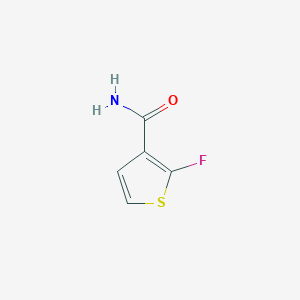
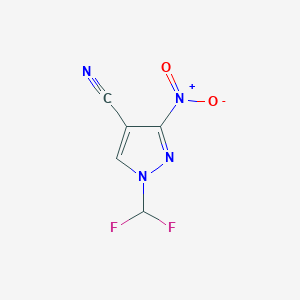
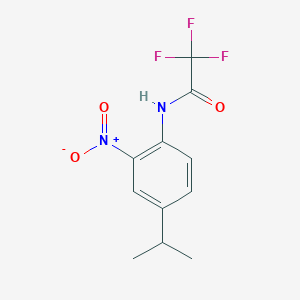

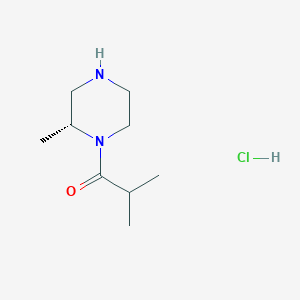

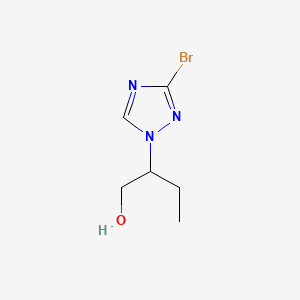
![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid](/img/structure/B11715508.png)
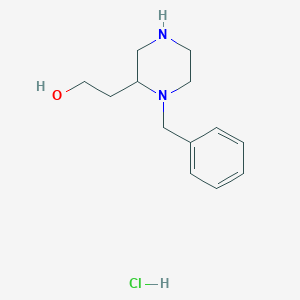
![2-[(Butoxymethanethioyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11715526.png)
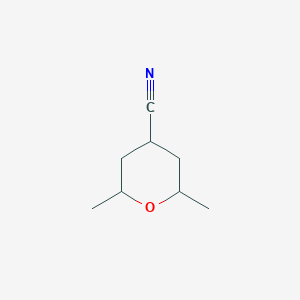
![2-[2-(3-Nitrophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B11715535.png)
